![molecular formula C17H13N3 B11854813 5-Methyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoline CAS No. 127621-35-6](/img/structure/B11854813.png)
5-Methyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoline: is a heterocyclic compound that belongs to the class of triazoloquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a triazole ring fused with a quinoline ring, with a methyl group at the 5-position and a phenyl group at the 1-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Methyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-A]quinoline-1-amine with different amines and triazole-2-thiol . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization process .
Industrial Production Methods:
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of microwave-mediated, catalyst-free synthesis has also been explored to achieve efficient production with high yields .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce triazoloquinoline derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
It serves as a building block for the development of new compounds with enhanced biological activities .
Biology:
The compound has shown promise in biological studies, particularly in its interactions with enzymes and receptors. It has been investigated for its potential as an antimicrobial and antiviral agent .
Medicine:
In medicinal research, 5-Methyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoline derivatives have been explored for their anticancer properties. These compounds have demonstrated the ability to intercalate DNA and inhibit the growth of cancer cells .
Industry:
The compound is also used in the development of new materials with specific properties, such as fluorescence and photostability, making it valuable in the field of material science .
Wirkmechanismus
The mechanism of action of 5-Methyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate DNA, disrupting the replication process and leading to cell death . It also modulates the activity of specific enzymes, contributing to its antimicrobial and antiviral effects .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazolo[4,3-A]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[4,3-A]quinoline: Shares a similar structure but with different substituents, leading to variations in biological activity.
Uniqueness:
5-Methyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoline is unique due to its specific substitution pattern, which imparts distinct biological properties. The presence of the methyl and phenyl groups enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
127621-35-6 |
|---|---|
Molekularformel |
C17H13N3 |
Molekulargewicht |
259.30 g/mol |
IUPAC-Name |
5-methyl-1-phenyl-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C17H13N3/c1-12-11-16-18-19-17(13-7-3-2-4-8-13)20(16)15-10-6-5-9-14(12)15/h2-11H,1H3 |
InChI-Schlüssel |
JDLIHCYBHLTNTD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


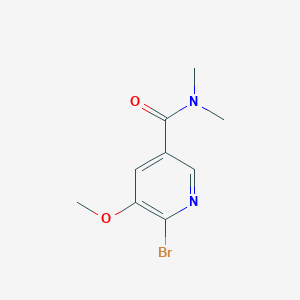
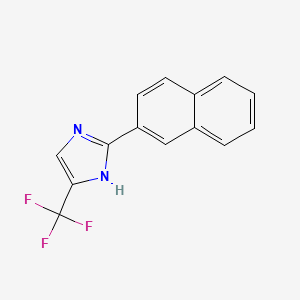
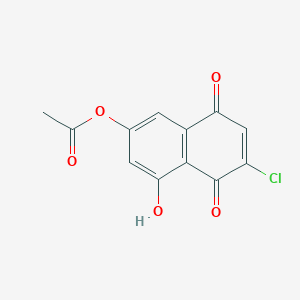
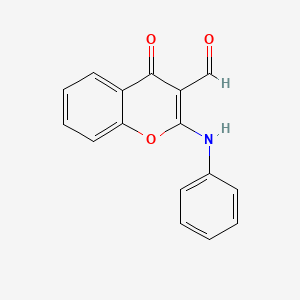
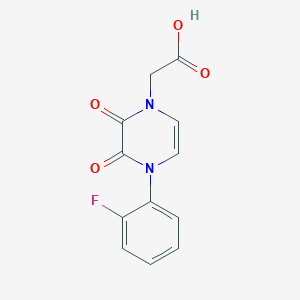

![ethyl 2-[2-methoxy-6-[(Z)-methoxyiminomethyl]phenoxy]acetate](/img/structure/B11854786.png)

![1-{2-(Prop-1-en-2-yl)-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one](/img/structure/B11854806.png)
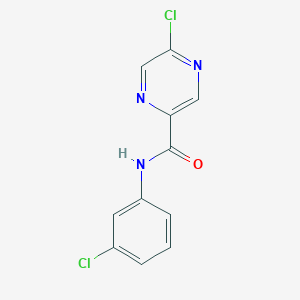
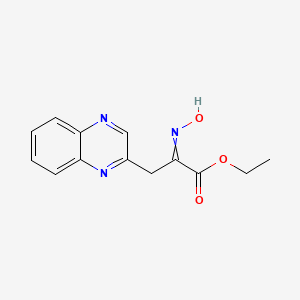
![6-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B11854827.png)
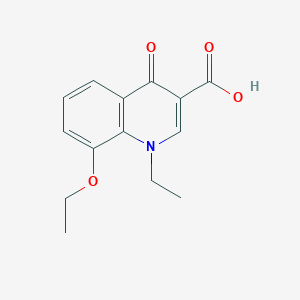
![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11854841.png)
